molecular formula C14H15NOS B5705507 3-[(4-Methylphenyl)amino]-1-(thiophen-2-yl)propan-1-one

3-[(4-Methylphenyl)amino]-1-(thiophen-2-yl)propan-1-one

Cat. No.: B5705507
M. Wt: 245.34 g/mol
InChI Key: XDAZTCVUXATESM-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)amino]-1-(thiophen-2-yl)propan-1-one is an organic compound that features a thiophene ring and a 4-methylphenyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the thiophene and 4-methylphenyl groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)amino]-1-(thiophen-2-yl)propan-1-one typically involves the condensation of 4-methylphenylamine with a thiophene derivative under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)amino]-1-(thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

3-[(4-Methylphenyl)amino]-1-(thiophen-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)amino]-1-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 3-thiophenecarboxaldehyde share the thiophene ring structure.

    4-Methylphenyl derivatives: Compounds such as 4-methylacetophenone and 4-methylbenzoic acid share the 4-methylphenyl group.

Uniqueness

3-[(4-Methylphenyl)amino]-1-(thiophen-2-yl)propan-1-one is unique due to the combination of the thiophene ring and the 4-methylphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methylanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-11-4-6-12(7-5-11)15-9-8-13(16)14-3-2-10-17-14/h2-7,10,15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAZTCVUXATESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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